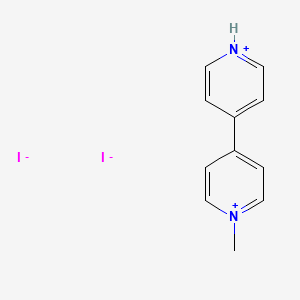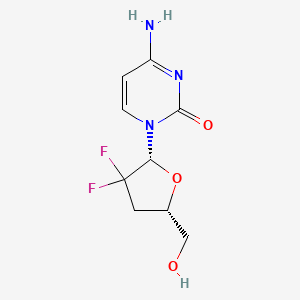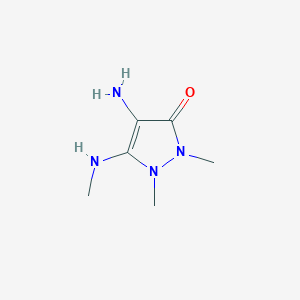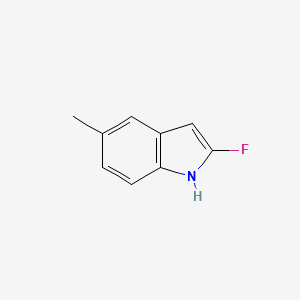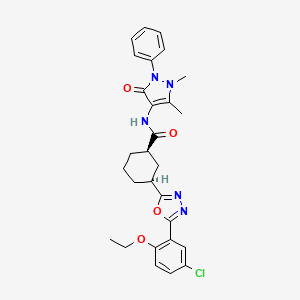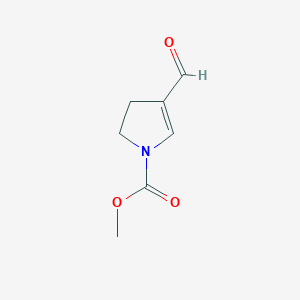
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with an ester in the presence of a base to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Methyl 4-carboxyl-2,3-dihydro-1H-pyrrole-1-carboxylate
Reduction: Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-1-carboxylate
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-carboxyl-2,3-dihydro-1H-pyrrole-1-carboxylate
- Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-1-carboxylate
- Methyl 4-substituted-2,3-dihydro-1H-pyrrole-1-carboxylates
Uniqueness
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
82483-66-7 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 4-formyl-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h4-5H,2-3H2,1H3 |
Clé InChI |
ZUCGWYMLVMUVIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


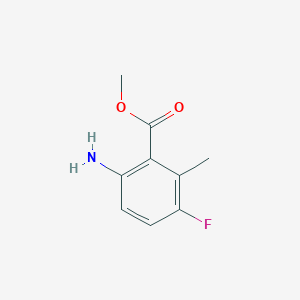
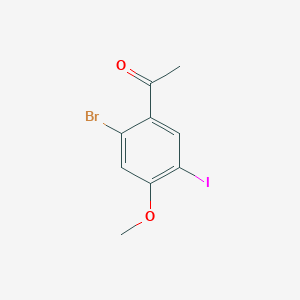
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
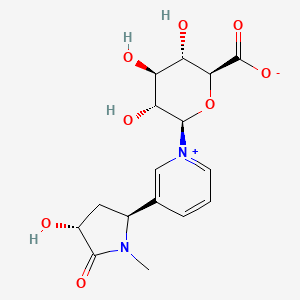

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
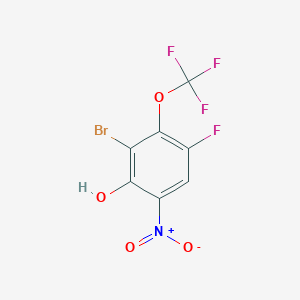
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)

